molecular formula C12H13NO B8752995 6-Cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

6-Cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

Cat. No. B8752995
M. Wt: 187.24 g/mol
InChI Key: NBUWNTIATBQVDR-UHFFFAOYSA-N
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Patent
US05466817

Procedure details

A solution of 6-cyano-2,2-dimethyl-2H-1-benzopyran (5.5 g, 29.7 mmoles, prepared according to Evans et al., J. Chem. Med., 1983, 26, p. 1582 and J. Med. Chem., 1986, 29, p. 2194) in anhydrous ethanol (40 ml) was treated with palladium on carbon (0.35 g) and stirred under hydrogen gas for 2 hours. The catalyst was filtered through a Celite and the filter cake washed with ethyl acetate. The filtrate was concentrated under vacuum to obtain 5.71 g of a yellow oil. The crude product was dissolved in ethyl acetate (60 ml) and washed successively with 5% hydrogen chloride solution (60 ml), saturated sodium hydrogen carbonate solution (60 ml), saturated sodium chloride solution (60 ml) and dried over anhydrous magnesium sulfate. The solvent was recovered under vacuum to yield 5.14 g of the title A compound as a yellow solid which was used in the next step without further purification. 1H NMR (CDCl3) δ7.37 (s, 1H), 7.34 (s, 1H), 6.80 (d, J=8.8 Hz, 1H), 2.78 (dd, 2H), 1.80 (dd, 2H), 1.35 (s, 6H). 13C NMR (CDCl3) δ157.95, 133.82, 131.34, 122.07, 119.53, 118.24, 102.66, 75,76, 32.13, 26.81, 22.06.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][C:10]([CH3:13])([CH3:12])[CH:9]=[CH:8][C:7]=2[CH:14]=1)#[N:2]>C(O)C.[Pd]>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][C:10]([CH3:12])([CH3:13])[CH2:9][CH2:8][C:7]=2[CH:14]=1)#[N:2]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(C=CC(O2)(C)C)C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen gas for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through a Celite
WASH
Type
WASH
Details
the filter cake washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(CCC(O2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.71 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.